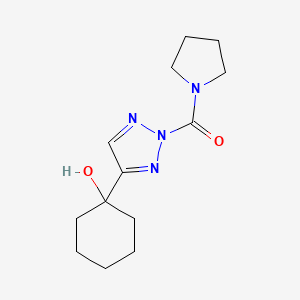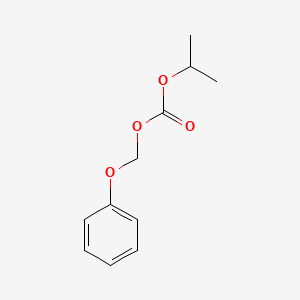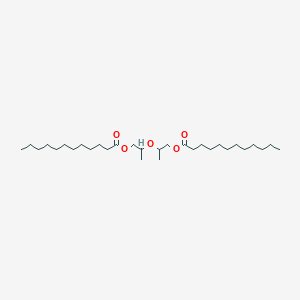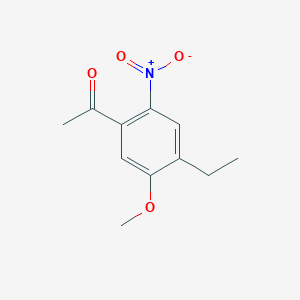
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- is an organic compound with a complex structure that includes an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the octen-2-ol moiety. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-7-octen-2-ol: A structurally related compound with similar chemical properties.
Indole-3-acetic acid: Another indole derivative with distinct biological activity.
8-Methyl-6-nonen-2-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- is unique due to the presence of both the indole moiety and the octen-2-ol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
72928-43-9 |
|---|---|
Formule moléculaire |
C18H25NO |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
(E,5S)-8-indol-1-yl-2,5-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C18H25NO/c1-15(10-12-18(2,3)20)7-6-13-19-14-11-16-8-4-5-9-17(16)19/h4-9,11,14-15,20H,10,12-13H2,1-3H3/b7-6+/t15-/m1/s1 |
Clé InChI |
ZLKBAOOFLSCTRV-LQYUOIDQSA-N |
SMILES isomérique |
C[C@@H](CCC(C)(C)O)/C=C/CN1C=CC2=CC=CC=C21 |
SMILES canonique |
CC(CCC(C)(C)O)C=CCN1C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
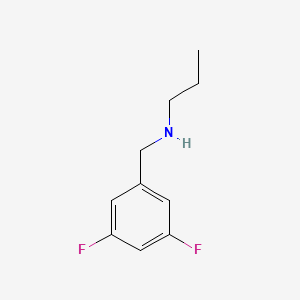
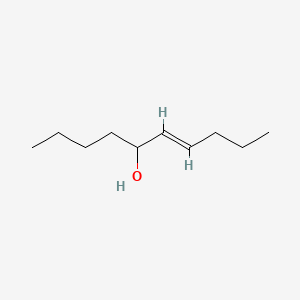

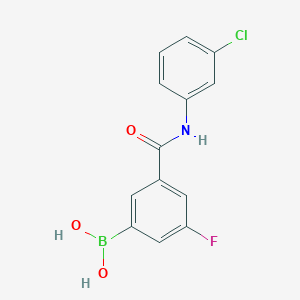
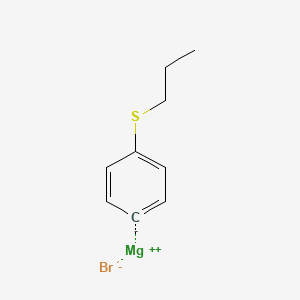
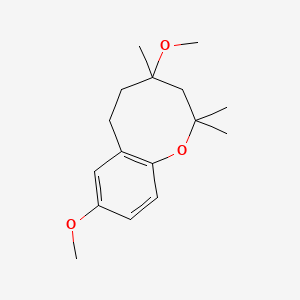
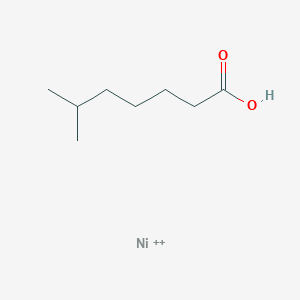
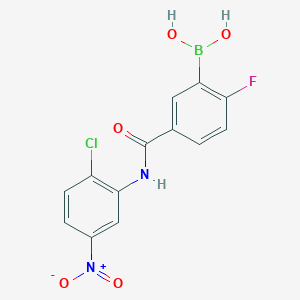
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
